molecular formula C13H16O8 B154689 Salicylic acid beta-D-glucoside CAS No. 10366-91-3

Salicylic acid beta-D-glucoside

Cat. No. B154689
CAS RN: 10366-91-3
M. Wt: 300.26 g/mol
InChI Key: TZPBMNKOLMSJPF-BZNQNGANSA-N
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Description

Interconversion of Salicylic Acid and its Glucoside

Salicylic acid beta-D-glucoside (SAG) is a compound that has been studied for its role in plant defense mechanisms, particularly in tobacco. Research has shown that salicylic acid (SA), which is a key regulatory component in disease resistance, is rapidly converted to SAG in tobacco plants . This conversion is significant because SAG, like SA, can induce the expression of pathogenesis-related (PR) proteins and systemic acquired resistance (SAR) . The interconversion between SA and SAG is an important aspect of the plant's response to pathogens.

Synthesis Analysis

The synthesis of SAG has been explored through the application of chemically synthesized SAG to tobacco leaves. It was found that SAG is as active as SA in the induction of PR-1 gene expression in tobacco . This suggests that the synthetic pathway of SAG is efficient and can mimic the natural biological process, providing a useful tool for studying the role of SAG in plant defense.

Molecular Structure Analysis

SAG is a glucoside of SA, where the glucose moiety is attached to the SA molecule. The molecular structure of SAG allows it to be a stable metabolite of SA, which is important for its function in plants. The stability of SAG compared to SA is due to the presence of the glucose moiety, which can affect the solubility and reactivity of the molecule .

Chemical Reactions Analysis

The chemical reactions involving SAG primarily include its formation from SA and its potential to release SA upon hydrolysis. In tobacco, the formation of SAG from SA is catalyzed by specific glucosyltransferases, which have been shown to be enhanced by pathogen inoculation or SA treatment . Additionally, the transient release of SA from SAG has been observed, which precedes the induction of PR-1 gene expression . This release occurs in the extracellular spaces and suggests a mechanism by which SAG can contribute to SAR.

Physical and Chemical Properties Analysis

SAG's physical and chemical properties are influenced by its glucoside form. It is a more stable metabolite of SA, which allows it to accumulate gradually after SA treatment . The stability and gradual accumulation of SAG contrast with the rapid synthesis and decline of glucosyl salicylate (GS), another SA metabolite . The distinct physical properties of SAG, such as its stability and solubility, are crucial for its role in the plant's defense system.

Scientific Research Applications

Plant Defense Responses

Salicylic acid β-glucoside (SAG) plays a crucial role in plant defense mechanisms. A study by Song (2006) demonstrated that the enzyme UDP-glucose:SA glucosyltransferase1 in Arabidopsis thaliana, which helps synthesize SAG, is rapidly induced in response to pathogen infection. This suggests that SAG accumulation is an early defense response in plants.

Oxidative Burst in Plant Cells

Kawano et al. (2004) found that SAG acts as a slow inducer of oxidative burst in tobacco suspension culture, highlighting its role in plant cell viability and defense signaling pathways. The study Kawano et al. (2004) observed that SAG induces a prolonged generation of reactive oxygen species in plant cells, which is crucial for plant immunity.

Translocation in Tobacco Plants

Research by Ohashi et al. (2004) on the translocation of salicylic acid in tobacco plants revealed that SA, and potentially its derivatives like SAG, can rapidly move throughout the plant as an emergency signal during pathogen attack.

Plant Immune-Priming Compounds

A study by Noutoshi et al. (2012) identified compounds that target SA glucosyltransferases in Arabidopsis. These compounds inhibit the enzymes that convert SA to SAG, suggesting a potential avenue for developing crop protectants by modulating the levels of active free SA.

Plant Growth and Development

Salicylic acid, including its derivatives like SAG, is not only essential in plant defense but also influences plant growth and development. The study by Rivas-San Vicente and Plasencia (2011) reviews the role of SA in various physiological processes beyond its defensive function.

Safety And Hazards

Salicylic Acid, the parent compound of Salicylic Acid beta-D-glucoside, can cause moderate chemical burns in high concentrations. If ingested, it can lead to dangerous intoxication . Therefore, it is recommended to handle it with personal protective equipment and ensure adequate ventilation .

Future Directions

Research suggests that fine-tuning Salicylic Acid homeostasis through suppression of Salicylic Acid metabolism is an effective approach for studying broad-spectrum disease resistance in rice . Moreover, the importance of vector suppression as part of huanglongbing (HLB) management in citrus has been highlighted .

properties

IUPAC Name

2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O8/c14-5-8-9(15)10(16)11(17)13(21-8)20-7-4-2-1-3-6(7)12(18)19/h1-4,8-11,13-17H,5H2,(H,18,19)/t8-,9-,10+,11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPBMNKOLMSJPF-BZNQNGANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salicylic acid beta-D-glucoside

CAS RN

10366-91-3
Record name Salicylic acid 2-O-β-D-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10366-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Salicylic acid beta-D-glucoside
Reactant of Route 2
Salicylic acid beta-D-glucoside
Reactant of Route 3
Salicylic acid beta-D-glucoside
Reactant of Route 4
Salicylic acid beta-D-glucoside
Reactant of Route 5
Salicylic acid beta-D-glucoside
Reactant of Route 6
Salicylic acid beta-D-glucoside

Citations

For This Compound
24
Citations
F Yang, C Wu, G Zhu, Q Yang, K Wang, Y Li - Genomics, 2022 - Elsevier
… The contents of salicylic acid beta-D-glucoside, methyl salicylate, and methyl jasmonate increased significantly resulting from both P. pannosa-infection and exogenous SA-treatment. …
Number of citations: 3 www.sciencedirect.com
Z Wu, Z Shi, X Yang, C Xie, J Xu, Z Yu - Scientia Horticulturae, 2022 - Elsevier
… In addition, increased content of salicylic acid beta-D-glucoside (SAG) was observed in fresh-cut melon during storage compared to the whole melon, indicating that SAG helps the fresh-…
Number of citations: 5 www.sciencedirect.com
GA Jana, L Al Kharusi, R Sunkar… - Plant signaling & …, 2019 - Taylor & Francis
… The tryptophan metabolism intermediate 2-aminomuconic acid, the GMP synthase inhibitor decoyinine and the salicylic acid beta-D-glucoside, which is a storage form of salicylic acid …
Number of citations: 32 www.tandfonline.com
B LI, Y LIU, WU Tao, J WANG, G XIE, Z CHU… - Journal of Integrative …, 2019 - Elsevier
β-Glucosidase belongs to the glycoside hydrolase I family, which is widely present in multiple species and responds to various biotic and abiotic stresses. In rice, whether β-glucosidase …
Number of citations: 12 www.sciencedirect.com
N Modification-Specific - lcms.labrulez.com
Glycosylation is widely involved in a series of biological events in plants and are believed to be beneficial to human health, but studies on this biological process are limited mainly due …
Number of citations: 4 lcms.labrulez.com
S Adhami, H Farooqi, MZ Abdin… - Anti-Cancer Agents in …, 2021 - ingentaconnect.com
… 21] , 6Bromo-5E,9Z,13Z-docosatrienoic acid, 3-(2-Heptenyloxy)-2-hydroxypropyl undecanoate, 5,6-Dichloro-1,3-cyclohexadiene, alkaloid Serratanidine, Salicylic acid beta-D-glucoside …
Number of citations: 4 www.ingentaconnect.com
J Yang, L Ma, W Jiang, Y Yao, Y Tang… - Plant Physiology and …, 2021 - Elsevier
β-glucosidases (BGLUs) hydrolyze the β-D-glycosidic bond with retention of anomeric configuration. BGLUs were associated with many aspects of plant physiological processes, in …
Number of citations: 22 www.sciencedirect.com
S ADHAMI, H Farooqi, MZ ABDIN, RAM Prasad… - 2020 - researchsquare.com
Background Chlorophytum comosum popularly known as Spider Ivy is an important medicinal plant in traditional Chinese medicine utilized in the treatment of many ailments, however …
Number of citations: 3 www.researchsquare.com
W Surarit, N Nuengchamnong, P Hansakul - Food Bioscience, 2021 - Elsevier
… Nine phenolics were further classified into different subgroups, including three phenolic acids [salicylic acid beta-D-glucoside (No.3), protocatechuic acid (No.5), and 3-hydroxybenzoic …
Number of citations: 1 www.sciencedirect.com
J Lai, D Zhang-Xuan, JI Xiao-Hui… - Journal of Hazardous …, 2020 - Elsevier
… The expression of indolelactic acid, dihydrozeatin riboside, abscisic alcohol 11-glucoside, brassinolide, salicylic acid, and salicylic acid beta-d-glucoside was significantly increased by …
Number of citations: 49 www.sciencedirect.com

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